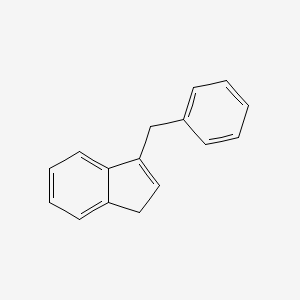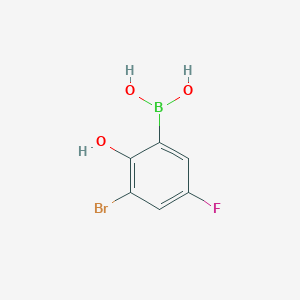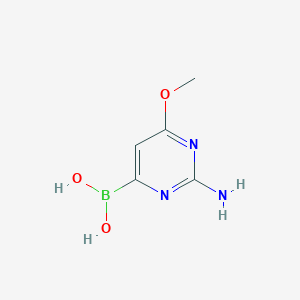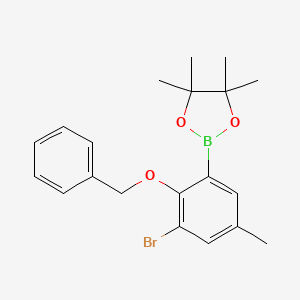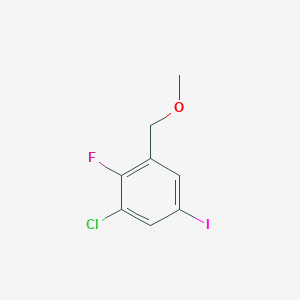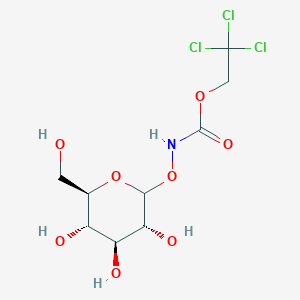
2,2,2-trichloroethoxyformamido-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is a complex chemical compound with the molecular formula C21H24Cl3NO9S and a molecular weight of 572.84 g/mol . It is a glycosylation product of naturally occurring phenyl 2,3,4,6-tetraacetate . This compound is primarily used in biomedical research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves multiple steps. One common method includes the glycosylation of phenyl 2,3,4,6-tetraacetate with 2,2,2-trichloroethoxyformamido . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale glycosylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
化学反応の分析
Types of Reactions
2,2,2-Trichloroethoxyformamido-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2,2,2-Trichloroethoxyformamido-D-glucopyranoside has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins. This interaction can influence various biological pathways and cellular functions, making it a valuable tool in biomedical research.
類似化合物との比較
Similar Compounds
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside: This compound is structurally similar and shares many of the same applications.
Octyl-β-D-glucopyranoside: Another glycosylation product used in similar research applications.
Uniqueness
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of the trichloroethoxyformamido group. This unique structure allows it to interact with specific molecular targets and pathways, making it particularly useful in studies involving glycosylation and related processes .
特性
分子式 |
C9H14Cl3NO8 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbamate |
InChI |
InChI=1S/C9H14Cl3NO8/c10-9(11,12)2-19-8(18)13-21-7-6(17)5(16)4(15)3(1-14)20-7/h3-7,14-17H,1-2H2,(H,13,18)/t3-,4-,5+,6-,7?/m1/s1 |
InChIキー |
HEIAGTZTDUWUJH-WLDMJGECSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


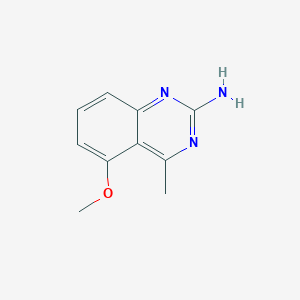
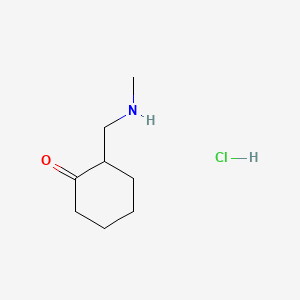
![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
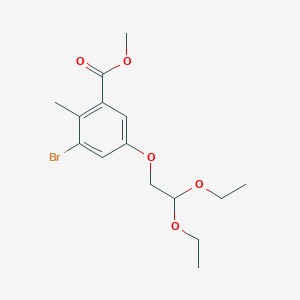
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
